An In-depth Technical Guide to 7-Cyanomethotrexate Dimethyl Ester-D3: A Senior Application Scientist's Perspective
An In-depth Technical Guide to 7-Cyanomethotrexate Dimethyl Ester-D3: A Senior Application Scientist's Perspective
Introduction: The Significance of a Deuterated Intermediate in Methotrexate Research
Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, undergoes complex metabolic transformations in vivo.[1] Understanding these pathways is paramount for optimizing therapeutic efficacy and mitigating toxicity. A key metabolite is 7-hydroxymethotrexate (7-OH-MTX), the formation of which can significantly impact the parent drug's pharmacokinetics and clinical outcomes.[2] The synthesis of 7-OH-MTX often proceeds through a 7-cyano intermediate. This guide focuses on a specific, stable isotope-labeled version of this intermediate: 7-Cyanomethotrexate Dimethyl Ester-D3 .
The incorporation of three deuterium atoms (D or ²H) into the molecule makes it an invaluable tool for researchers, particularly in quantitative bioanalysis using mass spectrometry.[1] As a Senior Application Scientist, my experience has consistently shown that the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision in complex biological matrices. This guide will provide an in-depth technical overview of 7-Cyanomethotrexate Dimethyl Ester-D3, its physicochemical properties, and its practical application as an internal standard in a validated LC-MS/MS workflow for the quantification of methotrexate and its metabolites. We will also explore the broader signaling pathways influenced by methotrexate, providing a comprehensive context for its mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective use. The table below summarizes the key properties of 7-Cyanomethotrexate Dimethyl Ester and its deuterated analogue.
| Property | 7-Cyanomethotrexate Dimethyl Ester | 7-Cyanomethotrexate Dimethyl Ester-D3 |
| CAS Number | 112163-39-0[3] | Not explicitly available; related to 432545-60-3 (Methotrexate-d3 Dimethyl Ester)[4] |
| Molecular Formula | C₂₃H₂₅N₉O₅[3] | C₂₃H₂₂D₃N₉O₅ |
| Molecular Weight | 507.51 g/mol [3] | ~510.53 g/mol (inferred) |
| Appearance | Red-Orange Solid[3] | Data not available; likely a solid |
| Storage | 2-8°C Refrigerator[3] | 2-8°C[5] |
| Deuteration Site | N/A | Inferred to be on the methyl group attached to the p-aminobenzoyl moiety |
Note on Deuteration and Molecular Weight: While a specific certificate of analysis for 7-Cyanomethotrexate Dimethyl Ester-D3 was not publicly available at the time of this writing, the deuteration is logically inferred to be on the N-methyl group, consistent with commercially available "Methotrexate-methyl-d3" analogues.[4] This results in a mass increase of approximately 3 Da compared to the non-deuterated compound.
Application as an Internal Standard in LC-MS/MS: An Experimental Workflow
The primary application of 7-Cyanomethotrexate Dimethyl Ester-D3 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of methotrexate and its metabolites in biological samples. The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[6]
The following diagram illustrates a typical workflow for such an analysis.
Caption: A typical experimental workflow for the quantification of methotrexate using 7-Cyanomethotrexate Dimethyl Ester-D3 as an internal standard.
Detailed Experimental Protocol: Quantification of Methotrexate and 7-Hydroxymethotrexate in Human Plasma
This protocol provides a robust method for the simultaneous quantification of methotrexate and its primary metabolite, 7-hydroxymethotrexate, in human plasma using 7-Cyanomethotrexate Dimethyl Ester-D3 as an internal standard.
1. Materials and Reagents:
-
Human plasma (drug-free)
-
Methotrexate analytical standard
-
7-Hydroxymethotrexate analytical standard
-
7-Cyanomethotrexate Dimethyl Ester-D3 (Internal Standard)
-
Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve methotrexate and 7-hydroxymethotrexate in methanol to prepare individual stock solutions.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-Cyanomethotrexate Dimethyl Ester-D3 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations. The internal standard working solution should be prepared at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold methanol to precipitate plasma proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A suitable gradient to separate methotrexate, 7-hydroxymethotrexate, and the internal standard.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Methotrexate's Mechanism of Action: Beyond Dihydrofolate Reductase Inhibition
While the primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate and subsequent disruption of DNA and RNA synthesis, its therapeutic effects, particularly in autoimmune diseases, are now understood to be more complex.[9][10] Methotrexate exerts its effects through a variety of non-DHFR-mediated pathways.
The following diagram illustrates the central role of DHFR inhibition and highlights some of the other key signaling pathways affected by methotrexate.
Caption: Simplified signaling pathway of methotrexate, illustrating both DHFR-dependent and independent mechanisms of action.
Conclusion: A Versatile Tool for Advancing Research
7-Cyanomethotrexate Dimethyl Ester-D3 represents a critical tool for researchers in pharmacology, toxicology, and drug development. Its application as a stable isotope-labeled internal standard enables the development of highly accurate and robust bioanalytical methods for the quantification of methotrexate and its metabolites. This, in turn, facilitates a deeper understanding of the drug's pharmacokinetic profile and the impact of its metabolic pathways on therapeutic outcomes. As our understanding of methotrexate's complex mechanisms of action continues to evolve, the use of precise analytical tools like 7-Cyanomethotrexate Dimethyl Ester-D3 will be indispensable in advancing research and optimizing patient care.
References
-
Development and Validation of a Bioanalytical Method for the Quantification of Methotrexate from Serum and Capillary Blood using Volumetric Absorptive Microsampling (VAMS) and on-line Solid Phase Extraction (SPE) LC-MS. (URL: [Link])
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Much more than you expected: The non-DHFR-mediated effects of methotrexate. (URL: [Link])
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Much more than you expected: The non-DHFR-mediated effects of methotrexate. (URL: [Link])
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Enzymatic Synthesis of Polyglutamate Derivatives of 7-hydroxymethotrexate. (URL: [Link])
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Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells. (URL: [Link])
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Formation of 7-Hydroxymethotrexate Polyglutamyl Derivatives and Their Cytotoxicity in Human Chronic Myelogenous Leukemia Cells, in Vitro. (URL: [Link])
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Non-DHFR-mediated effects of methotrexate in osteosarcoma cell lines: epigenetic alterations and enhanced cell differentiation. (URL: [Link])
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Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance. (URL: [Link])
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New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells. (URL: [Link])
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Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies. (URL: [Link])
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A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis. (URL: [Link])
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A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (URL: [Link])
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Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (URL: [Link])
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Synthesis and biologic evaluation of 7-hydroxymethotrexate, 7-methylaminopterin, and 7-methylmethotrexate. (URL: [Link])
-
CAS No : 112163-39-0 | Product Name : 7-Cyanomethotrexate Dimethyl Ester. (URL: [Link])
-
Certificate of Analysis. (URL: [Link])
-
A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. (URL: [Link])
-
Methotrexate LC-MS/MS derived analytical readouts. (A) Chromatogram of... (URL: [Link])
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